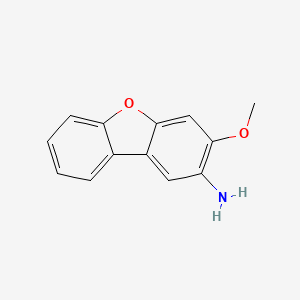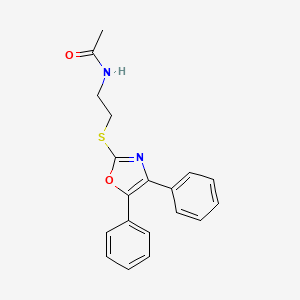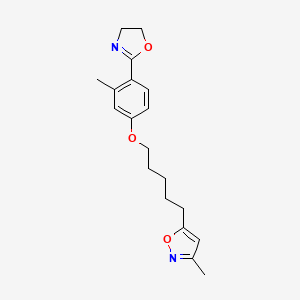
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a difluorobenzylidene group attached to an oxazol-5(4H)-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 3,4-difluorobenzaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorobenzylidene group can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.
Material Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.
Biological Studies: Evaluation of its biological activity against certain cancer cell lines or as a probe in biochemical assays.
作用機序
The mechanism of action of 4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its difluorobenzylidene group. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects or biological responses.
類似化合物との比較
Similar Compounds
- 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one
- 4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one
- 4-(3,4-Dimethylbenzylidene)-2-methyloxazol-5(4H)-one
Uniqueness
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is unique due to the presence of fluorine atoms in the benzylidene group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and material science applications.
特性
分子式 |
C11H7F2NO2 |
|---|---|
分子量 |
223.17 g/mol |
IUPAC名 |
(4E)-4-[(3,4-difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3/b10-5+ |
InChIキー |
OJWMIWZGTIBSDV-BJMVGYQFSA-N |
異性体SMILES |
CC1=N/C(=C/C2=CC(=C(C=C2)F)F)/C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CC(=C(C=C2)F)F)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)






![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)
